molecular formula C17H25BrN4O3S B486150 N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide CAS No. 825607-80-5

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide

Cat. No.: B486150
CAS No.: 825607-80-5
M. Wt: 445.4g/mol
InChI Key: UDVJHGMHEFDERU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a piperidylsulfonyl group, and a piperazinylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Synthesis of Piperidylsulfonyl Intermediate: The next step involves the sulfonylation of piperidine to form piperidylsulfonyl chloride.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the piperidylsulfonyl intermediate in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide
  • N-(4-fluorophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide
  • N-(4-methylphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C19H21BrN4O5C_{19}H_{21}BrN_{4}O_{5}

It features a bromophenyl group attached to an acetanilide structure, which is further substituted with a piperidylsulfonyl piperazine moiety. This unique structure is thought to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing bromophenyl groups exhibit significant antimicrobial properties. A study on related compounds demonstrated increased antibacterial activity compared to their non-brominated counterparts, suggesting that the bromine substitution enhances interaction with bacterial membranes or targets within microbial cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest (G2/M phase)
A549 (Lung)25Inhibition of DNA synthesis

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Studies have shown that related piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains such as E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity.
  • Case Study on Cancer Cell Lines :
    In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated that it reduced cell viability significantly in a dose-dependent manner, with notable effects observed in breast and lung cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for bacterial growth or cancer cell metabolism.
  • Interaction with Cellular Targets : The bromophenyl moiety likely facilitates interactions with cellular membranes or specific intracellular targets.
  • Induction of Apoptosis : The compound's ability to trigger apoptotic pathways is significant for its anticancer activity.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN4O3S/c18-15-4-6-16(7-5-15)19-17(23)14-20-10-12-22(13-11-20)26(24,25)21-8-2-1-3-9-21/h4-7H,1-3,8-14H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVJHGMHEFDERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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